Calystegine B2 Calystegine B2 8-Azabicyclo[3.2.1]octane-1,2,3,4-tetrol is a natural product found in Morus alba and Scopolia japonica with data available.
Brand Name: Vulcanchem
CAS No.: 127414-85-1
VCID: VC21324054
InChI: InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2
SMILES: C1CC2(C(C(C(C1N2)O)O)O)O
Molecular Formula: C7H13NO4
Molecular Weight: 175.18 g/mol

Calystegine B2

CAS No.: 127414-85-1

VCID: VC21324054

Molecular Formula: C7H13NO4

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Calystegine B2 - 127414-85-1

Description

Calystegine B2 is a polyhydroxylated nortropane alkaloid, belonging to the calystegine family of secondary metabolites found in various plant families, including Convolvulaceae, Solanaceae, and Moraceae . These compounds are of significant scientific interest due to their potent inhibitory activity against glycosidases, enzymes responsible for hydrolyzing glycosidic bonds in carbohydrates . This article provides an in-depth review of Calystegine B2, focusing on its chemical structure, biological activities, and potential applications.

Biological Activities

Calystegine B2 is primarily known for its ability to inhibit glycosidases, which are crucial in carbohydrate metabolism. By binding to the active site of these enzymes, it prevents them from catalyzing the hydrolysis of glycosidic bonds in carbohydrates . This inhibitory activity makes Calystegine B2 a valuable tool in studying carbohydrate metabolism and potential therapeutic applications for diseases involving glycosidase dysfunction.

Glycosidase Inhibition

  • Sucrase Inhibition: Calystegine B2 has been shown to inhibit sucrose activity, which is relevant for managing conditions like diabetes mellitus type 2 .

  • α-Galactosidase Inhibition: The N-methyl derivative of Calystegine B2 inhibits α-galactosidase, suggesting potential applications in modeling Fabry's disease .

Research Findings and Applications

Recent studies have explored the effects of calystegines on human adipose-derived stem cells (HuASCs) under hyperglycemic conditions. Treatment with calystegines promoted cell survival, reduced oxidative stress, and improved metabolic activity, highlighting their potential in managing diabetes-related complications .

Potential Therapeutic Applications

  • Diabetes Management: Inhibition of glycosidases like sucrase and maltase could aid in managing blood sugar levels in diabetes mellitus type 2 .

  • Fabry's Disease Modeling: The N-methyl derivative of Calystegine B2 could serve as a model for studying Fabry's disease due to its specific inhibition of α-galactosidase .

CAS No. 127414-85-1
Product Name Calystegine B2
Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
IUPAC Name 8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol
Standard InChI InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2
Standard InChIKey FXFBVZOJVHCEDO-UHFFFAOYSA-N
Isomeric SMILES C1C[C@]2(C(C(C(C1N2)O)O)O)O
SMILES C1CC2(C(C(C(C1N2)O)O)O)O
Canonical SMILES C1CC2(C(C(C(C1N2)O)O)O)O
Synonyms 1,2,3,4-tetrahydroxy-nor-tropane
calystegine B(2)
calystegine B(3)
calystegine B(4)
calystegine B2
calystegine B3
calystegine B4
Reference Tailford et al. Structural and biochemical evidence for a boat-like transition state in beta-mannosidases Nature Chemical Biology, doi: 10.1038/nchembio.81, published online 13 April 2008. http://www.nature.com/naturechemicalbiology
PubChem Compound 3693124
Last Modified Aug 15 2023

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